molecular formula C16H12F13N3O B11097524 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide

Cat. No.: B11097524
M. Wt: 509.26 g/mol
InChI Key: SRUIZVSPDIHICU-YRICHZAJSA-N
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Description

    Reagents: The hydrazone intermediate, tridecafluoroheptanoyl chloride.

    Conditions: The reaction is performed in the presence of a base such as triethylamine to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE typically involves multiple steps:

  • Formation of the Dimethylaminobenzaldehyde Intermediate

      Reagents: 4-dimethylaminobenzaldehyde, hydrazine hydrate.

      Conditions: The reaction is carried out in ethanol under reflux conditions to form the hydrazone intermediate.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the compound, potentially altering the dimethylamino or phenylmethylene groups.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted under mild to moderate conditions.

      Products: Reduced forms of the compound, possibly affecting the hydrazide moiety.

  • Substitution

      Reagents: Various nucleophiles or electrophiles.

      Conditions: Depending on the nature of the substituent, reactions can be carried out under a range of conditions.

      Products: Substituted derivatives of the original compound.

Scientific Research Applications

N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE has several applications in scientific research:

  • Chemistry

    • Used as a reagent in organic synthesis for the preparation of complex molecules.
    • Acts as a precursor for the synthesis of fluorinated compounds.
  • Biology

    • Investigated for its potential as a fluorescent probe due to its unique structural features.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Industry

    • Utilized in the development of advanced materials, such as coatings and polymers, due to its fluorinated nature.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorinated heptane chain imparts hydrophobic characteristics. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, [4-(dimethylamino)phenyl]phenyl-

      Structure: Contains a dimethylamino group and a phenyl group.

      Differences: Lacks the fluorinated heptane chain and hydrazide moiety.

  • Methanone, bis[4-(dimethylamino)phenyl]-

      Structure: Contains two dimethylamino groups and two phenyl groups.

      Differences: Does not have the fluorinated heptane chain and hydrazide moiety.

Uniqueness

N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANEHYDRAZIDE is unique due to its combination of a dimethylamino group, a phenylmethylene group, and a highly fluorinated heptanehydrazide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H12F13N3O

Molecular Weight

509.26 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide

InChI

InChI=1S/C16H12F13N3O/c1-32(2)9-5-3-8(4-6-9)7-30-31-10(33)11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h3-7H,1-2H3,(H,31,33)/b30-7+

InChI Key

SRUIZVSPDIHICU-YRICHZAJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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